2-bromo-N-cyclopropyl-6-fluorobenzamide
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Overview
Description
2-Bromo-N-cyclopropyl-6-fluorobenzamide is an organic compound with the molecular formula C10H9BrFNO It is a derivative of benzamide, featuring a bromine atom at the second position, a cyclopropyl group attached to the nitrogen atom, and a fluorine atom at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopropyl-6-fluorobenzamide typically involves a multi-step process. One common method starts with the bromination of 6-fluorobenzamide to introduce the bromine atom at the second position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The resulting 2-bromo-6-fluorobenzamide is then reacted with cyclopropylamine under appropriate conditions to form the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclopropyl-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-N-cyclopropyl-6-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be utilized in the development of new materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It can serve as a probe or ligand in biological assays to study the interactions of proteins or other biomolecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopropyl-6-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target. The cyclopropyl group can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluorobenzamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
N-Cyclopropyl-6-fluorobenzamide: Lacks the bromine atom, which can influence its reactivity in substitution and coupling reactions.
2-Bromo-N-cyclopropylbenzamide: Lacks the fluorine atom, which can affect its binding affinity and specificity for certain targets.
Uniqueness
2-Bromo-N-cyclopropyl-6-fluorobenzamide is unique due to the combination of the bromine, fluorine, and cyclopropyl groups. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-7-2-1-3-8(12)9(7)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKRCLHAYWKACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC=C2Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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